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Compound of Interest

Compound Name: 6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and biological relevance of 6-Bromo-4,4-dimethylthiochroman. This compound is
a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the
treatment of psoriasis, acne, and photoaging.[1] This document is intended to serve as a
valuable resource for researchers and professionals involved in the fields of medicinal
chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data for 6-Bromo-4,4-dimethylthiochroman is not widely
published, the following table summarizes its known and predicted physicochemical properties.
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Property Value Source
Molecular Formula C11H13BrS

Molecular Weight 257.19 g/mol [2][3]
Physical Form Solid [4]

CAS Number 112110-44-8

Predicted XlogP 4.4 [5]
Melting Point Not available

Boiling Point Not available

Solubility Not available

Storage Temperature 2-8°C, sealed in dry conditions  [4]

Synthesis and Analysis: Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-Bromo-4,4-
dimethylthiochroman are not readily available in peer-reviewed literature. However, based on
general synthetic methods for thiochromans and analytical techniques for related
pharmaceutical compounds, the following representative protocols are provided.

Plausible Synthesis Protocol

The synthesis of 6-Bromo-4,4-dimethylthiochroman can be envisioned through a multi-step
process starting from commercially available materials. A plausible synthetic route is outlined
below. This proposed pathway is based on established chemical reactions for the formation of
the thiochroman ring system and subsequent bromination.

Step 1: Synthesis of 4-bromo-thiophenol
This step involves the bromination of thiophenol.
o Materials: Thiophenol, Bromine, Carbon tetrachloride (or another suitable inert solvent).

e Procedure:
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Dissolve thiophenol in carbon tetrachloride in a reaction vessel equipped with a dropping
funnel and a stirrer.

Cool the solution in an ice bath.

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled thiophenol
solution with constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to
remove any unreacted bromine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain 4-bromo-thiophenol.

Step 2: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid

This step involves the reaction of 4-bromo-thiophenol with 3,3-dimethylacrylic acid.

e Materials: 4-bromo-thiophenol, 3,3-dimethylacrylic acid, a suitable base (e.g., pyridine or

triethylamine), and a solvent (e.g., toluene).

e Procedure:

o

[¢]

[e]

[e]

o

Combine 4-bromo-thiophenol and 3,3-dimethylacrylic acid in toluene.

Add the base to the mixture and heat the reaction under reflux for several hours.
Monitor the reaction by TLC.

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to yield 3-(4-bromophenylthio)-3-
methylbutanoic acid.

Step 3: Cyclization to 6-Bromo-4,4-dimethylthiochroman-2-one

This step involves an intramolecular Friedel-Crafts acylation.

o Materials: 3-(4-bromophenylthio)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or
another suitable cyclizing agent.

e Procedure:

[e]

Heat polyphosphoric acid to a temperature of approximately 80-100°C.

o Slowly add 3-(4-bromophenylthio)-3-methylbutanoic acid to the hot PPA with vigorous
stirring.

o Continue heating and stirring for a few hours until the reaction is complete (monitored by
TLC).

o Pour the hot reaction mixture onto crushed ice with stirring.

o Extract the product with an organic solvent.

o Wash the organic extract with a saturated sodium bicarbonate solution, water, and brine.

o Dry the organic layer and remove the solvent to give the crude thiochromanone.

Step 4: Reduction to 6-Bromo-4,4-dimethylthiochroman

This final step involves the reduction of the ketone functionality.

o Materials: 6-Bromo-4,4-dimethylthiochroman-2-one, a reducing agent (e.g., triethylsilane),
and a strong acid (e.qg., trifluoroacetic acid).

e Procedure:
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o Dissolve the thiochromanone in a suitable solvent like dichloromethane.

o Add triethylsilane to the solution.

o Slowly add trifluoroacetic acid to the mixture at room temperature.

o Stir the reaction mixture for several hours until completion.

o Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

o Separate the organic layer, wash with water and brine, and dry over anhydrous sodium
sulfate.

o Purify the crude product by column chromatography to obtain 6-Bromo-4,4-
dimethylthiochroman.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

As an intermediate in the synthesis of Tazarotene, the purity of 6-Bromo-4,4-
dimethylthiochroman is critical. HPLC is a standard method for assessing the purity of such
pharmaceutical intermediates.

Instrumentation: A standard HPLC system equipped with a UV detector.

e Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).

» Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or
trifluoroacetic acid often added to improve peak shape). A typical gradient might start with a
lower concentration of acetonitrile and ramp up to a higher concentration over the course of
the run to elute compounds with varying polarities.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: UV detection at a wavelength where the compound has significant
absorbance, likely in the range of 220-280 nm. A photodiode array (PDA) detector would be
ideal for method development to determine the optimal wavelength.
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* Injection Volume: 10 pL.

o Sample Preparation: Dissolve a accurately weighed sample of 6-Bromo-4,4-
dimethylthiochroman in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and
water) to a known concentration (e.g., 1 mg/mL).

e Procedure:

o

Equilibrate the column with the initial mobile phase composition.

[¢]

Inject the sample solution.

[¢]

Run the gradient program.

Monitor the chromatogram for the main peak corresponding to 6-Bromo-4,4-

[e]

dimethylthiochroman and any impurity peaks.

[e]

The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 6-Bromo-4,4-dimethylthiochroman can be confirmed using NMR
spectroscopy. A *H NMR spectrum for this compound is available.

 Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
e Solvent: Deuterated chloroform (CDCls) is a common solvent for this type of compound.

o Expected H NMR Signals: The spectrum would be expected to show signals corresponding
to the aromatic protons on the brominated ring, the methylene protons of the thiochroman
ring, and a singlet for the two methyl groups.

Biological Context and Signaling Pathway

6-Bromo-4,4-dimethylthiochroman is a crucial precursor in the synthesis of Tazarotene.
Tazarotene is a prodrug that is converted in the body to its active form, tazarotenic acid.
Tazarotenic acid is a selective agonist for retinoic acid receptors (RARS), with a particular
affinity for the RAR-3 and RAR-y subtypes.
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The binding of tazarotenic acid to these nuclear receptors leads to the formation of a
heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA
sequences known as retinoic acid response elements (RARES) in the promoter regions of
target genes. This interaction modulates the transcription of these genes, leading to changes in
cellular proliferation and differentiation. This mechanism of action is central to its therapeutic
effects in hyperproliferative and inflammatory skin conditions.

Mandatory Visualizations
Logical Workflow for Synthesis

The following diagram illustrates a plausible logical workflow for the synthesis of 6-Bromo-4,4-
dimethylthiochroman.
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Thiophenol Bromine

Bromination

4-Bromo-thiophenol 3,3-Dimethylacrylic Acid

Michael Addition

3-(4-bromophenylthio)-3-methylbutanoic acid

Intramolecular
Friedel-Crafts Acylation

6-Bromo-4,4-dimethylthiochroman-2-one

Reduction

6-Bromo-4,4-dimethylthiochroman
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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